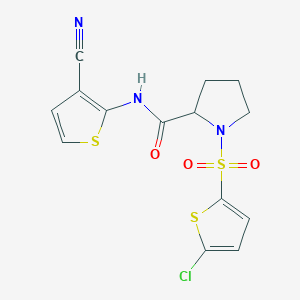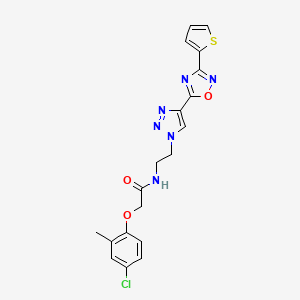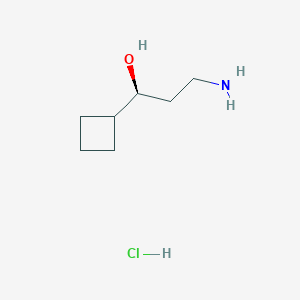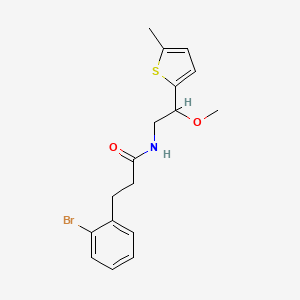
4-(N,N-diethylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-(N,N-diethylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide" is a chemically synthesized molecule that may share structural similarities with benzamide derivatives and sulfonamides, which are known for their diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, molecular structure, and biological activities, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of benzamide derivatives, such as those mentioned in the papers, typically involves the formation of an amide bond between a benzoyl group and an amine. Paper describes the synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides, indicating that similar synthetic strategies could potentially be applied to the synthesis of "this compound". The synthesis process may involve multiple steps, including the formation of the thiophene and thiazole rings, followed by their functionalization with the appropriate sulfamoyl and benzamide groups.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by the presence of a benzoyl group attached to an amine. In paper , the molecular conformations of closely related benzamide derivatives are discussed, with a focus on the different modes of supramolecular aggregation. This suggests that "this compound" may also exhibit a specific conformation and mode of aggregation, potentially influenced by the presence of the thiophene and thiazole rings, as well as the diethylsulfamoyl group.
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions, often influenced by their functional groups. The papers do not provide specific reactions for the compound , but based on the general reactivity of benzamides and sulfonamides, it can be inferred that "this compound" may undergo hydrolysis of the amide bond, electrophilic substitution on the aromatic rings, or interactions with biological targets through hydrogen bonding and other non-covalent interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. While the papers do not provide specific data on the physical and chemical properties of "this compound", they do suggest that factors such as molecular conformation, polarity, and the presence of hydrogen bond donors and acceptors play a significant role in determining properties like solubility, melting point, and biological activity. For instance, the presence of the sulfamoyl group may increase the compound's polarity and solubility in water, while the aromatic rings may contribute to its ability to engage in π-π stacking interactions, as seen in paper .
Applications De Recherche Scientifique
Thiophene Derivatives in Medicinal Chemistry
Thiophene derivatives, such as those related to benzothiazoles and thiazolidinones, have shown a broad spectrum of biological activities. These compounds are integral in developing novel therapeutic agents, offering a promising foundation for rational drug design due to their diverse pharmacological properties. For example, thiophene analogues of benzidine and 4-aminobiphenyl have been synthesized and evaluated for potential carcinogenicity, indicating the importance of thiophene derivatives in studying cancer-related applications (Ashby, Styles, Anderson, & Paton, 1978).
Heterocyclic Compounds in Drug Design
Heterocyclic compounds, particularly those incorporating thiophene and thiazole rings, are pivotal in drug design. Their structural diversity and potential for biological activity make them suitable candidates for developing new drugs. For instance, 2-(thio)ureabenzothiazoles (TBT and UBT) have been reviewed for their potential as therapeutic agents, highlighting their significance in medicinal chemistry due to their broad spectrum of biological activities (Rosales-Hernández et al., 2022).
Applications in Optoelectronic Materials
The integration of heterocyclic fragments, such as quinazoline and pyrimidine, into π-extended conjugated systems demonstrates their value in creating novel optoelectronic materials. These materials are essential for developing electronic devices, luminescent elements, and photoelectric conversion elements, indicating the broad utility of such compounds beyond medicinal applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Antioxidant and Anti-inflammatory Agents
Research into benzofused thiazole derivatives for their potential as antioxidant and anti-inflammatory agents shows the ongoing interest in thiazole derivatives for therapeutic use. These studies aim to identify new compounds with improved efficacy and reduced side effects for treating various inflammatory and oxidative stress-related conditions (Raut et al., 2020).
Propriétés
IUPAC Name |
4-(diethylsulfamoyl)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S3/c1-3-21(4-2)27(23,24)14-9-7-13(8-10-14)17(22)20-18-19-15(12-26-18)16-6-5-11-25-16/h5-12H,3-4H2,1-2H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYWKMGNRFGGIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclopentyl-5-[1-[(2-methylphenyl)methyl]-2,4-dioxoquinazolin-3-yl]pentanamide](/img/structure/B2516273.png)
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2516275.png)

![N-benzyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2516277.png)
![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2516279.png)

![6-[[4-(4-chlorophenyl)-5-(pyridin-3-ylmethylsulfanyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2516283.png)
![3-[5-(4-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B2516284.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2516286.png)



